molecular formula C10H14N2O B081234 4-Methoxybenzaldehyde dimethylhydrazone CAS No. 14371-13-2

4-Methoxybenzaldehyde dimethylhydrazone

Cat. No. B081234
CAS RN: 14371-13-2
M. Wt: 178.23 g/mol
InChI Key: PVQPFXNCYNPSQL-DHZHZOJOSA-N
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Description

4-Methoxybenzaldehyde dimethylhydrazone (MBDMH) is a chemical compound that is widely used in scientific research. It is a hydrazone derivative that is synthesized from 4-methoxybenzaldehyde and dimethylhydrazine. MBDMH has been studied extensively for its potential applications in various fields, including chemistry, biology, and medicine.

Mechanism Of Action

The mechanism of action of 4-Methoxybenzaldehyde dimethylhydrazone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the target organism. This leads to a disruption of cellular processes and ultimately results in cell death.

Biochemical And Physiological Effects

4-Methoxybenzaldehyde dimethylhydrazone has been shown to have a number of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the reduction of inflammation in animal models. It has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

4-Methoxybenzaldehyde dimethylhydrazone has a number of advantages for use in laboratory experiments, including its high purity, stability, and low toxicity. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several potential future directions for research on 4-Methoxybenzaldehyde dimethylhydrazone. One area of interest is the development of new synthetic methods for producing the compound, which could help to reduce its cost and increase its availability. Another area of interest is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methoxybenzaldehyde dimethylhydrazone and to identify any potential side effects or toxicity concerns.

Synthesis Methods

The synthesis of 4-Methoxybenzaldehyde dimethylhydrazone is typically carried out using a condensation reaction between 4-methoxybenzaldehyde and dimethylhydrazine. The reaction is usually conducted in the presence of a suitable catalyst, such as acetic acid or sulfuric acid. The resulting product is then purified using a variety of techniques, including recrystallization and chromatography.

Scientific Research Applications

4-Methoxybenzaldehyde dimethylhydrazone has been used extensively in scientific research due to its unique properties. It is commonly used as a reagent in analytical chemistry for the detection and quantification of various compounds, including aldehydes and ketones. 4-Methoxybenzaldehyde dimethylhydrazone has also been studied for its potential applications in medicinal chemistry, where it has been shown to exhibit antibacterial, antifungal, and antitumor properties.

properties

CAS RN

14371-13-2

Product Name

4-Methoxybenzaldehyde dimethylhydrazone

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-N-methylmethanamine

InChI

InChI=1S/C10H14N2O/c1-12(2)11-8-9-4-6-10(13-3)7-5-9/h4-8H,1-3H3/b11-8+

InChI Key

PVQPFXNCYNPSQL-DHZHZOJOSA-N

Isomeric SMILES

CN(C)/N=C/C1=CC=C(C=C1)OC

SMILES

CN(C)N=CC1=CC=C(C=C1)OC

Canonical SMILES

CN(C)N=CC1=CC=C(C=C1)OC

Other CAS RN

14371-13-2

Origin of Product

United States

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